molecular formula C15H12N2OS B3051995 2-Mercapto-3-m-tolyl-3h-quinazolin-4-one CAS No. 37641-49-9

2-Mercapto-3-m-tolyl-3h-quinazolin-4-one

Cat. No.: B3051995
CAS No.: 37641-49-9
M. Wt: 268.3 g/mol
InChI Key: JMBJIUXOKGIUKP-UHFFFAOYSA-N
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Description

2-Mercapto-3-m-tolyl-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core with a mercapto group at the second position and a m-tolyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with isothiocyanates. One common method is as follows:

    Starting Materials: Anthranilic acid derivatives and isothiocyanates.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide in a suitable solvent like dimethylformamide (DMF).

    Procedure: The anthranilic acid derivative is reacted with the isothiocyanate to form the corresponding thiourea intermediate. This intermediate undergoes cyclization to yield the desired quinazolinone product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-3-m-tolyl-3H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydroquinazolinones.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

2-Mercapto-3-m-tolyl-3H-quinazolin-4-one has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-3-phenyl-3H-quinazolin-4-one: Similar structure but with a phenyl group instead of a m-tolyl group.

    2-Mercapto-3-methyl-3H-quinazolin-4-one: Similar structure but with a methyl group instead of a m-tolyl group.

    2-Mercapto-3-ethyl-3H-quinazolin-4-one: Similar structure but with an ethyl group instead of a m-tolyl group.

Uniqueness

2-Mercapto-3-m-tolyl-3H-quinazolin-4-one is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. The m-tolyl group can provide steric hindrance and electronic effects that differentiate it from other similar compounds, potentially leading to unique therapeutic properties.

Properties

IUPAC Name

3-(3-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-10-5-4-6-11(9-10)17-14(18)12-7-2-3-8-13(12)16-15(17)19/h2-9H,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBJIUXOKGIUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357973
Record name 2-mercapto-3-m-tolyl-3h-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37641-49-9
Record name 2-mercapto-3-m-tolyl-3h-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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